molecular formula C7H13NO2 B131018 (R)-(+)-4-tert-Butyl-2-oxazolidinone CAS No. 142618-93-7

(R)-(+)-4-tert-Butyl-2-oxazolidinone

Cat. No.: B131018
CAS No.: 142618-93-7
M. Wt: 143.18 g/mol
InChI Key: WKUHGFGTMLOSKM-YFKPBYRVSA-N
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Description

(R)-(+)-4-tert-Butyl-2-oxazolidinone is a chiral oxazolidinone derivative that has garnered significant interest in the field of organic chemistry. This compound is known for its utility as a chiral auxiliary in asymmetric synthesis, which is crucial for the production of enantiomerically pure compounds. The presence of the tert-butyl group at the 4-position enhances its stability and reactivity, making it a valuable tool in various chemical transformations.

Scientific Research Applications

(R)-(+)-4-tert-Butyl-2-oxazolidinone has numerous applications in scientific research:

    Chemistry: It is widely used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: In medicinal chemistry, oxazolidinone derivatives are explored for their therapeutic potential, particularly as antibiotics and enzyme inhibitors.

    Industry: The compound is utilized in the synthesis of fine chemicals and advanced materials, contributing to the development of new technologies and products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-(+)-4-tert-Butyl-2-oxazolidinone typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of ®-tert-butyl glycidyl ether with carbon dioxide in the presence of a base, such as potassium carbonate, to form the oxazolidinone ring. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 50°C.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction parameters and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

(R)-(+)-4-tert-Butyl-2-oxazolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazolidinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazolidinone ring into other heterocyclic structures.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at the 4-position, enhancing the compound’s versatility.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids, typically used under mild acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

    Substitution: Nucleophiles like alkyl halides or aryl halides are used in the presence of a base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, which can be further functionalized to create a wide range of bioactive molecules and intermediates for pharmaceutical synthesis.

Mechanism of Action

The mechanism of action of (R)-(+)-4-tert-Butyl-2-oxazolidinone primarily involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment during chemical reactions. The tert-butyl group at the 4-position enhances the compound’s steric and electronic properties, ensuring high selectivity and efficiency in asymmetric synthesis.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-tert-butyl-1,3-oxazolidin-2-one: The enantiomer of the compound, used in similar applications but with opposite stereochemistry.

    (4R)-4-isopropyl-1,3-oxazolidin-2-one: A structurally similar compound with a smaller isopropyl group, offering different steric effects.

    (4R)-4-phenyl-1,3-oxazolidin-2-one: Contains a phenyl group, providing different electronic properties and reactivity.

Uniqueness

(R)-(+)-4-tert-Butyl-2-oxazolidinone stands out due to its optimal balance of steric hindrance and electronic effects, making it highly effective as a chiral auxiliary. Its stability and reactivity are superior to many other oxazolidinone derivatives, making it a preferred choice in asymmetric synthesis.

Properties

IUPAC Name

(4R)-4-tert-butyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(2,3)5-4-10-6(9)8-5/h5H,4H2,1-3H3,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUHGFGTMLOSKM-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370541
Record name (4R)-4-tert-Butyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142618-93-7
Record name (4R)-4-tert-Butyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of synthesizing (R)-4-tert-butyl-2-oxazolidinone from (R)-tert-leucinol?

A1: The synthesis of (R)-4-tert-butyl-2-oxazolidinone from (R)-tert-leucinol serves as a proof-of-concept, demonstrating the feasibility of using (R)-tert-leucinol to create more complex chiral molecules. [] Oxazolidinones are a significant class of heterocyclic compounds, frequently employed as chiral auxiliaries and intermediates in organic synthesis. The availability of enantiomerically pure (R)-tert-butyl-2-oxazolidinone opens up possibilities for its application in asymmetric synthesis, potentially leading to the development of new pharmaceuticals and other valuable chiral compounds.

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